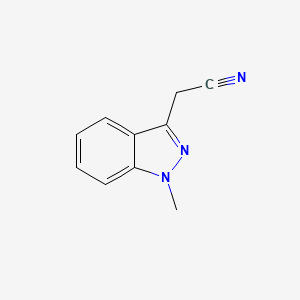![molecular formula C11H15ClN2O3 B1424570 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-92-9](/img/structure/B1424570.png)
3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Application in Medicine and Industry
- Pyrrolidine Chemistry : Pyrrolidines, including compounds like 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride, are significant in medicine and industry, for example as dyes or agrochemical substances. A study explored the synthesis of pyrrolidines through cycloaddition reactions, highlighting their potential industrial and medicinal applications (Żmigrodzka et al., 2022).
Catalytic and Chemical Reactions
- Catalytic Esterolysis : Research on the catalytic behavior of polymers containing pyrrolidine structures like this compound, focused on esterolysis of esters of p-nitrophenol with aliphatic and aromatic acids, providing insight into the catalytic properties of these compounds (Aglietto et al., 1985).
Bioimaging and Sensing Applications
- Hypochlorous Acid Sensing : A study designed a luminescent iridium(iii) complex incorporating a structure similar to this compound for sensing hypochlorous acid (HOCl), demonstrating its application in bioimaging and selective sensing (Lu & Nabeshima, 2014).
Material Science and Polymer Research
- Soluble Polyimides : Research involved synthesizing novel pyridine-containing polyimides using a compound structurally related to this compound. These polyimides showed excellent solubility and thermal stability, indicating potential use in advanced material applications (Yan et al., 2011).
Agricultural Chemistry
- Herbicidal Activities : A study on phenoxypyridines, structurally related to this compound, evaluated their herbicidal activities. Certain derivatives exhibited high potential as effective herbicides (Fujikawa et al., 1970).
Mechanism of Action
While the specific mechanism of action for 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride is not provided, pyrrolidine alkaloids, a group to which this compound likely belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNIUYUTSLAVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-92-9 | |
| Record name | Pyrrolidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



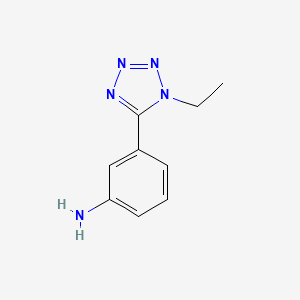
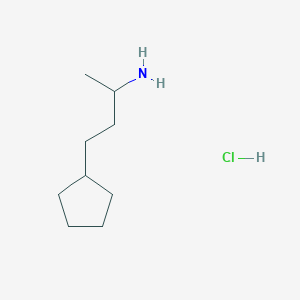

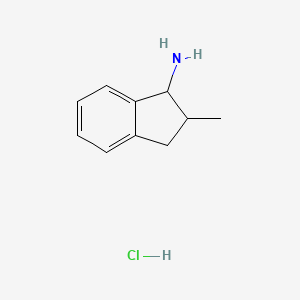
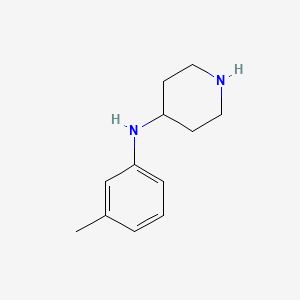
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)
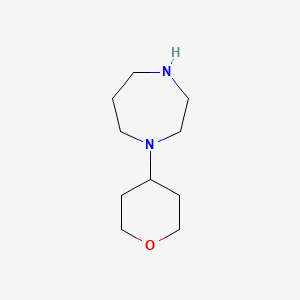

![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)


![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)
